Cotylenin A
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Overview
Description
Cotylenin A is a complex organic compound with a highly intricate structure. This compound is characterized by multiple fused ring systems, hydroxyl groups, and various substituents, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. Common synthetic routes may involve:
Cyclization Reactions: Formation of the fused ring systems through intramolecular cyclization.
Functional Group Transformations: Introduction of hydroxyl, methoxymethyl, and other functional groups.
Stereoselective Reactions: Ensuring the correct stereochemistry at various chiral centers.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to achieve high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing Agents: Such as NaBH4 (Sodium borohydride) for reduction reactions.
Substitution Reagents: Such as halides for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Understanding the reactivity and mechanisms of various chemical reactions.
Biology
Biological Activity: Investigation of potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathways Involved: Influence on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctene Derivatives: Compounds with similar ring structures.
Hydroxylated Cycloalkanes: Compounds with hydroxyl groups on cycloalkane rings.
Uniqueness
This compound’s uniqueness lies in its complex structure, multiple functional groups, and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
12708-37-1 |
---|---|
Molecular Formula |
C33H50O11 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,2E,4R,7S,8R,9R,10R)-10-[[(1S,2R,4S,5R,6R,8S,9S)-5-hydroxy-2-(methoxymethyl)-9-methyl-9-[(2S)-oxiran-2-yl]-3,7,10,11-tetraoxatricyclo[6.2.1.01,6]undecan-4-yl]oxy]-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9-diol |
InChI |
InChI=1S/C33H50O11/c1-16(2)18-8-10-30(4)12-20-19(9-11-32(20,36)15-38-7)17(3)24(34)26(23(18)30)41-28-25(35)27-33(22(40-28)13-37-6)43-29(42-27)31(5,44-33)21-14-39-21/h12,16-17,19,21-22,24-29,34-36H,8-11,13-15H2,1-7H3/b20-12+/t17-,19+,21+,22-,24-,25-,26-,27-,28-,29+,30-,31+,32+,33-/m1/s1 |
InChI Key |
SMQRKTIIIYTOTN-XWJJHAMOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]5[C@]6([C@H](O4)COC)O[C@H](O5)[C@](O6)(C)[C@@H]7CO7)O)C(C)C)C)(COC)O |
SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C5C6(C(O4)COC)OC(O5)C(O6)(C)C7CO7)O)C(C)C)C)(COC)O |
Synonyms |
cotylenin A |
Origin of Product |
United States |
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